A Senior Application Scientist's Technical Guide to 2,5-Dibromo-1-chloro-3-fluorobenzene
A Senior Application Scientist's Technical Guide to 2,5-Dibromo-1-chloro-3-fluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 2,5-Dibromo-1-chloro-3-fluorobenzene, a polyhalogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern offers distinct reactivity, making it a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We will cover its core identification, physicochemical properties, a representative synthetic workflow, key safety protocols, and its applications in modern research. This document is designed to serve as a practical resource, bridging fundamental chemical principles with field-proven insights for professionals engaged in advanced organic synthesis.
Core Compound Identification
The unambiguous identification of a chemical reagent is the foundation of reproducible science. 2,5-Dibromo-1-chloro-3-fluorobenzene is registered under the following primary identifier:
This specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring provides a versatile platform for sequential cross-coupling reactions and functional group introduction, enabling the construction of intricate molecular architectures.[1]
| Identifier | Value | Source |
| IUPAC Name | 2,5-Dibromo-1-chloro-3-fluorobenzene | N/A |
| Molecular Formula | C₆H₂Br₂ClF | [1][3] |
| Molecular Weight | 288.34 g/mol | [1][3] |
| SMILES | FC1=C(Br)C(Cl)=CC(Br)=C1 | [1] |
Physicochemical & Predicted Properties
Understanding a compound's physical properties is critical for designing experiments, choosing appropriate solvents, and ensuring safe handling. The data below is computationally predicted and provides a strong baseline for laboratory work.
| Property | Predicted Value | Significance in Research |
| cLogP (Lipophilicity) | 4.0 | Indicates high lipophilicity, suggesting good solubility in organic solvents but poor solubility in aqueous media.[1] |
| Water Solubility | Moderate | While lipophilic, some degree of water solubility is predicted, which may be relevant in biphasic reaction systems.[1] |
| GI Absorption | Low | Predicted pharmacokinetic data suggests it is not readily absorbed through the gastrointestinal tract.[1] |
| Blood-Brain Barrier | Not Permeant | Unlikely to cross the blood-brain barrier, a key consideration in CNS drug development.[1] |
Synthesis Pathway & Rationale
For instance, a related compound, 2,5-Dibromo-1,3-dichlorobenzene, is prepared via the electrophilic bromination of 1,3-dichlorobenzene using a Lewis acid catalyst like iron(III) bromide.[4] This established methodology highlights a plausible strategy. The directing effects of the existing halogen substituents are paramount. Both chlorine and fluorine are ortho-, para-directing yet deactivating. The synthesis must be carefully designed to control regioselectivity and prevent the formation of undesired isomers.
A plausible, generalized workflow for preparing a polyhalogenated benzene is outlined below.
Workflow: Synthesis of a Polyhalogenated Benzene Derivative
Caption: Generalized workflow for the synthesis of polyhalogenated benzenes.
Step-by-Step Generalized Protocol
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Reactor Setup: Charge a dry, inert-atmosphere reaction vessel with the chloro-fluorobenzene starting material and a suitable solvent (e.g., dichloromethane).
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Catalyst Introduction: Add a Lewis acid catalyst, such as iron(III) bromide, to the vessel. Causality: The Lewis acid polarizes the brominating agent, making it a more potent electrophile for the substitution reaction.
-
Bromination: Slowly add the brominating agent (e.g., liquid bromine) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). Monitor the reaction progress by TLC or GC-MS.
-
Reaction Quench: Once the starting material is consumed, carefully quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate. Causality: This step neutralizes any remaining bromine, making the mixture safe to handle.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the desired product from isomers and byproducts.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research & Drug Discovery
Halogenated organic compounds are cornerstones of medicinal chemistry and materials science.[5] The specific arrangement of halogens in 2,5-Dibromo-1-chloro-3-fluorobenzene allows for differential reactivity, a highly desirable trait for building complex molecules.
-
Cross-Coupling Reactions: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This allows for the selective substitution at the bromine positions while leaving the chlorine atom intact for subsequent transformations.[6]
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Pharmaceutical & Agrochemical Scaffolding: This compound serves as a key precursor or building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][7] Halogen atoms can modulate a molecule's pharmacokinetic properties (ADME/T) and participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.[8][9] Over a quarter of the 50 drugs approved by the FDA in 2021 contained halogen atoms, underscoring their importance.[10]
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Materials Science: Polyhalogenated aromatics are used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where properties like flame retardancy and electronic performance are required.
Safety & Handling
As a laboratory chemical, 2,5-Dibromo-1-chloro-3-fluorobenzene must be handled with appropriate precautions. The following information is derived from Globally Harmonized System (GHS) classifications for this compound or structurally similar chemicals.
| Hazard Type | GHS Classification | Precautionary Measures (P-Statements) |
| Skin Contact | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| Eye Contact | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][11] |
Handling & Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
2,5-Dibromo-1-chloro-3-fluorobenzene (CAS: 1000572-88-2) is a highly functionalized building block with significant potential for advanced synthetic applications. Its value lies in the differential reactivity of its halogen substituents, providing chemists with a powerful tool for regioselective modifications. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to construct novel molecules for drug discovery, agrochemistry, and materials science.
References
-
2,5-Dibromo-1-chloro-3-fluorobenzene|CAS 1000572-88-2. Benchchem.
-
1000572-88-2|2,5-Dibromo-1-chloro-3-fluorobenzene. BLDpharm.
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ResearchGate.
-
Safety Data Sheet for 1-Bromo-3-chloro-5-fluorobenzene. TCI Chemicals.
-
2-Bromo-1-chloro-3-fluorobenzene. PubChem, National Center for Biotechnology Information.
-
1-Bromo-2,5-dichloro-3-fluorobenzene. Benchchem.
-
1,3-Dibromo-5-chloro-2-fluorobenzene. ChemScene.
-
Safety Data Sheet for 1-Bromo-3-chloro-5-fluorobenzene. Fisher Scientific.
-
Safety Data Sheet for 1-CHLORO-3,5-DIBROMOBENZENE. Fisher Scientific.
-
1-Bromo-2,5-dichloro-3-fluorobenzene. Vulcanchem.
-
Application of Halogen Bond in Drug Discovery. PharmaBlock.
-
2,5-Dibromo-3-fluorochlorobenzene Safety Data Sheet. ChemicalBook.
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central, National Library of Medicine.
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.
-
The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. Acme Bioscience.
-
1-Bromo-2,5-dichloro-3-fluorobenzene. Sigma-Aldrich.
-
1-Bromo-3-chloro-5-fluorobenzene. Chem-Impex.
-
Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. Google Patents.
-
Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Google Patents.
Sources
- 1. 2,5-Dibromo-1-chloro-3-fluorobenzene|CAS 1000572-88-2 [benchchem.com]
- 2. 1000572-88-2|2,5-Dibromo-1-chloro-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]

